Periplocoside C
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Overview
Description
Periplocoside C is a natural product found in Periploca sepium with data available.
Scientific Research Applications
Insecticidal Applications Periplocosides, including Periplocoside C, have been identified as insecticidal compounds. They affect the digestive system of insects such as the oriental armyworm Mythimna separata. The binding proteins and potential targets of periplocosides in agricultural pests have been studied, laying the foundation for understanding their mechanism of action in controlling pest populations (Feng et al., 2016).
Antitumor Properties this compound, isolated from Periploca sepium, has been shown to possess significant antitumor activity. Its efficacy was particularly noted against Sarcoma 180 ascites in mice, suggesting its potential in cancer treatment (Itokawa et al., 1988).
Chemical Characterization and Metabolism this compound has been characterized as part of the chemical components of Periplocae Cortex. The study of its metabolites in rats through techniques like ultra-performance liquid chromatography and mass spectrometry helps in understanding its biological activity and potential therapeutic applications (Li et al., 2020).
Inhibition of Autoimmune Responses Studies have shown that compounds related to this compound can inhibit experimental autoimmune encephalomyelitis. This highlights the potential of this compound in modulating immune responses, possibly offering therapeutic avenues for autoimmune diseases (Zhang et al., 2009).
Pharmacological Effects this compound is part of a group of compounds studied for their pharmacological effects. Research has explored their applications in traditional Chinese medicine, especially in the treatment of rheumatoid arthritis and other autoimmune diseases (Yang et al., 2020).
Properties
CAS No. |
114828-47-6 |
---|---|
Molecular Formula |
C49H76O16 |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
6-[[17-hydroxy-17-[1-[5'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C49H76O16/c1-25-19-35(53-8)42(51)45(57-25)61-31-13-16-46(6)30(20-31)11-12-32-33(46)14-17-47(7)34(32)15-18-49(47,52)29(5)60-39-22-37-44(27(3)59-39)64-65-48(24-56-37)23-38(55-10)43(28(4)63-48)62-40-21-36(54-9)41(50)26(2)58-40/h11,19,25-29,31-34,36-41,43-45,50,52H,12-18,20-24H2,1-10H3 |
InChI Key |
OKQKFNTWEWCEEK-UHFFFAOYSA-N |
SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)O)OC)OC)CO7)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)O)OC)OC)CO7)O)C)C)OC |
Synonyms |
periplocoside C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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